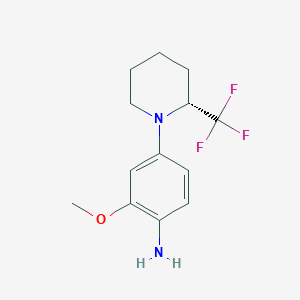
(R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline is a complex organic compound that features a methoxy group, a trifluoromethyl group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.
Final Assembly: The final step involves coupling the piperidine ring with the aniline derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of ®-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol for methoxylation, trifluoromethyl iodide for trifluoromethylation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(Trifluoromethyl)piperidine
- 4-(Trifluoromethyl)piperidine
- 2-(Trifluoromethyl)pyrrolidine
Uniqueness
®-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline is unique due to the presence of both a methoxy group and a trifluoromethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H17F3N2O |
|---|---|
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
2-methoxy-4-[(2R)-2-(trifluoromethyl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C13H17F3N2O/c1-19-11-8-9(5-6-10(11)17)18-7-3-2-4-12(18)13(14,15)16/h5-6,8,12H,2-4,7,17H2,1H3/t12-/m1/s1 |
Clave InChI |
CWPDBGKORATZLE-GFCCVEGCSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)N2CCCC[C@@H]2C(F)(F)F)N |
SMILES canónico |
COC1=C(C=CC(=C1)N2CCCCC2C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


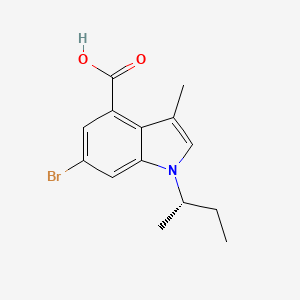
![2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B13096755.png)
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13096756.png)
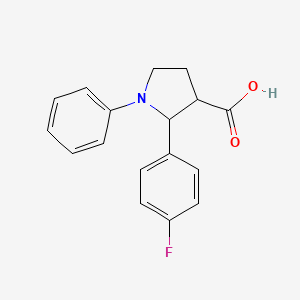
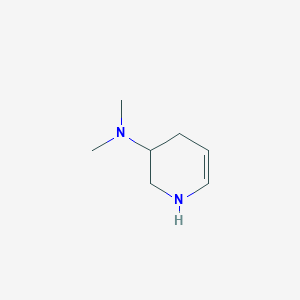
![4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13096781.png)
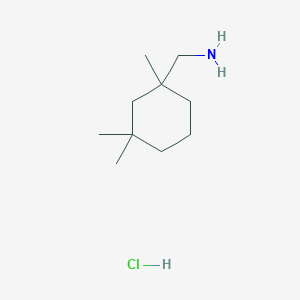
![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13096790.png)
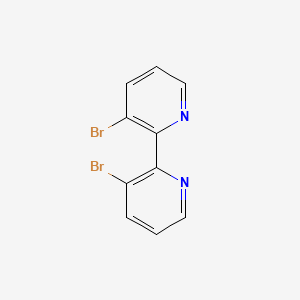
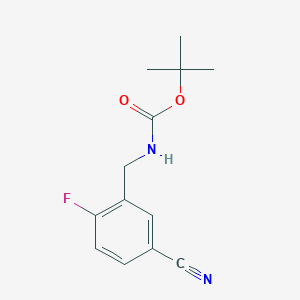
![3,4-Diphenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13096813.png)
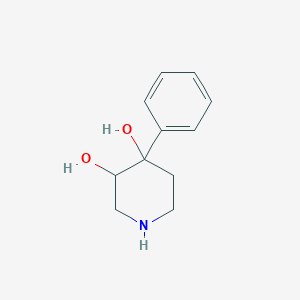
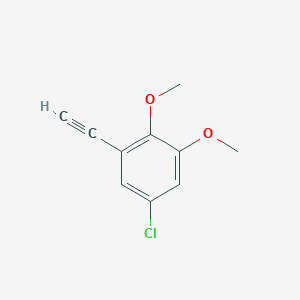
![7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B13096820.png)
